molecular formula C9H8FNO2S3 B2651758 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride CAS No. 201160-36-3

2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride

Cat. No.: B2651758
CAS No.: 201160-36-3
M. Wt: 277.35
InChI Key: BWJGIUGGRNDYSE-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring attached to an ethanesulfonyl fluoride group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride typically involves the reaction of 2-mercaptobenzothiazole with ethanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:

2-Mercaptobenzothiazole+Ethanesulfonyl fluoride2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride\text{2-Mercaptobenzothiazole} + \text{Ethanesulfonyl fluoride} \rightarrow \text{this compound} 2-Mercaptobenzothiazole+Ethanesulfonyl fluoride→2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.

    Oxidation and Reduction: The benzothiazole ring can participate in redox reactions, although specific conditions and reagents would be required.

    Condensation Reactions: The compound can form condensation products with other reactive species, particularly those containing amine or hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation could lead to the formation of sulfone or sulfoxide derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt key biological pathways, resulting in the observed biological effects. The benzothiazole ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonate
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethylamine
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanol

Uniqueness

Compared to similar compounds, 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group This functional group imparts distinct reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in synthetic chemistry

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S3/c10-16(12,13)6-5-14-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJGIUGGRNDYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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